![molecular formula C10H16O4 B14266907 tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate CAS No. 159025-86-2](/img/structure/B14266907.png)
tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate: is an organic compound that belongs to the class of acrylates. Acrylates are esters of acrylic acid and are known for their wide range of applications in various fields such as polymer chemistry, coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a tert-butyl group, an acetyloxy group, and a prop-2-enoate moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate typically involves the esterification of acrylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The acetyloxy group can be introduced through acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield acrylic acid and tert-butyl alcohol.
Polymerization: The vinyl group in the prop-2-enoate moiety can undergo free radical polymerization to form polyacrylates, which are used in coatings and adhesives.
Transesterification: The ester group can be exchanged with other alcohols in the presence of a catalyst such as sodium methoxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Transesterification: Alcohols, sodium methoxide as a catalyst.
Major Products Formed:
Hydrolysis: Acrylic acid, tert-butyl alcohol.
Polymerization: Polyacrylates.
Transesterification: New esters depending on the alcohol used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate is used as a monomer in the synthesis of polyacrylates, which are employed in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance .
Biology and Medicine: In biomedical applications, polyacrylates derived from this compound are used in drug delivery systems, hydrogels, and tissue engineering scaffolds. The biocompatibility and tunable properties of these materials make them suitable for various medical applications .
Industry: In the industrial sector, this compound is used in the production of paints, varnishes, and coatings. Its ability to form durable and resistant films makes it valuable in protective coatings for various surfaces .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate primarily involves its reactivity as an acrylate ester. The vinyl group in the prop-2-enoate moiety can undergo polymerization, leading to the formation of long polymer chains. The acetyloxy group can participate in esterification and transesterification reactions, modifying the chemical properties of the compound .
Comparaison Avec Des Composés Similaires
tert-Butyl acrylate: Similar in structure but lacks the acetyloxy group.
Methyl acrylate: Contains a methyl group instead of a tert-butyl group.
Ethyl acrylate: Contains an ethyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate is unique due to the presence of both the tert-butyl and acetyloxy groups, which impart distinct chemical properties. The tert-butyl group provides steric hindrance, enhancing the stability of the compound, while the acetyloxy group offers additional reactivity for esterification and transesterification reactions .
Propriétés
Numéro CAS |
159025-86-2 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
tert-butyl 2-(acetyloxymethyl)prop-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-7(6-13-8(2)11)9(12)14-10(3,4)5/h1,6H2,2-5H3 |
Clé InChI |
LYCYNSLKFKJEFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


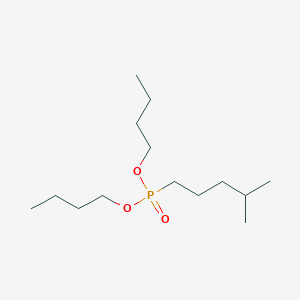
![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
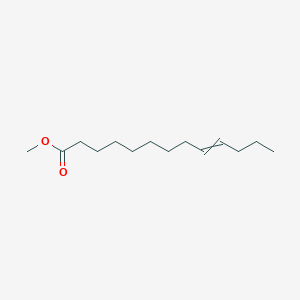
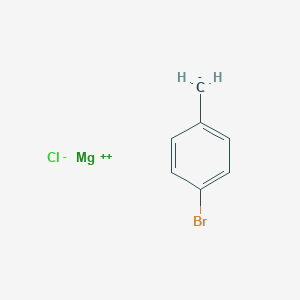
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)
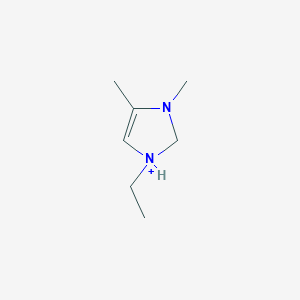
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)

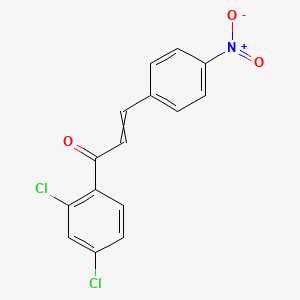


![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)
